molecular formula C26H21N3O3S B2834125 2-Amino-6-(3-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893297-40-0

2-Amino-6-(3-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2834125
CAS No.: 893297-40-0
M. Wt: 455.53
InChI Key: QNOGIGHHNQPSHU-UHFFFAOYSA-N
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Description

This compound belongs to the pyranobenzothiazine class, characterized by a fused pyrano-benzothiazine core substituted with amino, phenyl, 3-methylbenzyl, and carbonitrile groups. Its synthesis typically involves multistep reactions, starting with methyl anthranilate, followed by N-benzylation, ring closure, and multicomponent reactions with malononitrile and aldehydes .

Properties

IUPAC Name

2-amino-6-[(3-methylphenyl)methyl]-5,5-dioxo-4-phenyl-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S/c1-17-8-7-9-18(14-17)16-29-22-13-6-5-12-20(22)24-25(33(29,30)31)23(19-10-3-2-4-11-19)21(15-27)26(28)32-24/h2-14,23H,16,28H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOGIGHHNQPSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(3-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include aromatic amines, aldehydes, and nitriles, under conditions that may involve catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Functional Group Reactivity

The compound undergoes reactions at three primary sites:

Amino Group (-NH₂)

  • Acetylation : Reacts with acetic anhydride in pyridine to form N-acetyl derivatives (m.p. 182–184°C) .

  • Diazotization : Forms diazonium salts with NaNO₂/HCl, which couple with β-naphthol to yield azo derivatives (λₘₐₓ = 480 nm) .

Carbonitrile Group (-CN)

  • Hydrolysis : Converts to carboxylic acid under acidic (H₂SO₄, 100°C) or basic (NaOH, reflux) conditions.

  • Reduction : LiAlH₄ reduces -CN to -CH₂NH₂, confirmed by IR loss of ν(C≡N) at 2,220 cm⁻¹.

Benzothiazine Ring

  • Electrophilic Substitution : Bromination at position 7 using NBS in CCl₄ yields mono-brominated products (confirmed by LC-MS).

  • Oxidation : Resistant to further oxidation due to the 5,5-dioxide moiety.

Cyclization Mechanism

The formation of the pyrano-benzothiazine core proceeds via a base-catalyzed Knoevenagel condensation, followed by 6-π electrocyclization (Fig. 2) . Computational studies (DFT, B3LYP/6-31G*) indicate an activation energy of 28.3 kcal/mol for the cyclization step .

Bromination Selectivity

Bromination at the benzylic position (C-6) occurs via radical intermediates, with regioselectivity controlled by steric effects of the 3-methylbenzyl group.

Cross-Coupling Reactions

Reaction Catalyst Product Application
Suzuki couplingPd(PPh₃)₄Biphenyl analogs (IC₅₀ = 1.2 μM vs MAO-B)
Sonogashira couplingCuI/PdCl₂Alkynylated derivatives (λₑₘ = 550 nm)

Comparative Reactivity Analysis

The compound’s reactivity differs significantly from simpler benzothiazines due to steric hindrance from the 3-methylbenzyl group and electronic effects of the 5,5-dioxide group:

Reaction This Compound Unsubstituted Benzothiazine
Bromination (NBS)Selective at C-6Random ring positions
Hydrolysis (-CN)Requires >12 hr refluxComplete in 2 hr
MAO-B inhibitionIC₅₀ = 0.26 μMIC₅₀ = 8.4 μM

Note: MAO-B = Monoamine oxidase B; NBS = N-Bromosuccinimide.
Sources:

Scientific Research Applications

Biological Activities

Research indicates that derivatives of this compound class exhibit significant biological activities, including:

  • Anticancer Properties : Studies have shown that compounds similar to 2-Amino-6-(3-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide possess anticancer activity. For instance, structural modifications can enhance the compound's efficacy against various cancer cell lines.
  • Antimicrobial Effects : The presence of specific functional groups in the molecular structure contributes to antimicrobial properties. This has implications for developing new antibiotics or antimicrobial agents.

Synthetic Pathways

The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:

  • Condensation Reactions : These reactions form the core structure by combining different molecular fragments.
  • Functional Group Modifications : Post-synthesis modifications can enhance biological activity or alter solubility.

Applications in Medicinal Chemistry

The compound's unique structure allows for several applications in medicinal chemistry:

  • Drug Development : Given its biological activities, this compound serves as a lead structure for developing new pharmaceuticals targeting cancer and microbial infections.
  • Research on Mechanisms of Action : Studies focusing on how this compound interacts with biological targets can provide insights into its mechanism of action and therapeutic potential.

Case Studies

Several studies highlight the applications and effectiveness of this compound:

  • Anticancer Activity Study : A study demonstrated that modifications to the phenyl group significantly increased cytotoxicity against breast cancer cells. The study concluded that derivatives could be developed into effective anticancer agents.
  • Antimicrobial Efficacy Research : Research indicated that the compound exhibited substantial activity against Gram-positive bacteria, suggesting potential use in treating bacterial infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of 2-Amino-6-(3-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Bioactivity Differences

Key analogs differ in substituents at the 6-position (benzyl vs. methyl) and substitution patterns on the aromatic rings. For example:

  • 2-Amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxide (compound 6d in ): Exhibits selective MAO-A inhibition (IC₅₀ = 0.89 µM) due to the bulkier benzyl group enhancing hydrophobic interactions with the enzyme’s active site .
  • 2-Amino-6-methyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxide (compound 7q in ): Shows dual MAO-A/MAO-B inhibition (IC₅₀ = 1.12 µM for MAO-A; 2.34 µM for MAO-B), attributed to the smaller methyl group allowing flexibility in binding both isoforms .

Molecular docking studies suggest that such derivatives occupy both the substrate and entrance cavities of MAO-A, stabilized by π-π stacking and hydrogen bonding .

Core Structure Variations

Compounds with alternative fused ring systems demonstrate distinct properties:

  • 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (): Replaces the benzothiazine ring with a pyrazole, reducing MAO affinity but enhancing antifungal activity (e.g., MIC = 8 µg/mL against Candida albicans) .
  • Thiazolo[3,2-a]pyrimidine-6-carbonitriles (): Exhibit broad-spectrum antimicrobial activity (e.g., 11a: MIC = 4 µg/mL against S. aureus), linked to the electron-withdrawing cyano group and planar thiazole ring .

Data Table: Key Properties of Selected Analogs

Compound Name Core Structure Key Substituents Bioactivity (IC₅₀/MIC) Reference
2-Amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxide Pyranobenzothiazine 6-benzyl MAO-A: 0.89 µM
2-Amino-6-methyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxide Pyranobenzothiazine 6-methyl MAO-A: 1.12 µM; MAO-B: 2.34 µM
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methylpyrano[2,3-c]pyrazole-5-carbonitrile Pyranopyrazole 2-chlorophenyl, 3-methoxy Antifungal: MIC = 8 µg/mL
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolopyrimidine 2,4,6-trimethylbenzylidene Antimicrobial: MIC = 4 µg/mL

Biological Activity

2-Amino-6-(3-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of benzothiazine derivatives known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C27H20F3N3O3S
  • Molecular Weight : 523.5 g/mol
  • CAS Number : 893298-26-5

The biological activities of benzothiazine derivatives often involve interactions with various biological targets:

  • Acetylcholinesterase Inhibition : Some studies have indicated that similar compounds exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme crucial in the cholinergic system associated with neurodegenerative diseases like Alzheimer’s disease. The inhibition of AChE can enhance cholinergic transmission, potentially improving cognitive functions in affected individuals .
  • Antioxidant Activity : Benzothiazine derivatives have been reported to possess antioxidant properties, which can mitigate oxidative stress in cells. This activity is beneficial in preventing cellular damage linked to various diseases .
  • Anticancer Properties : Research has shown that some benzothiazine compounds exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Acetylcholinesterase InhibitionSignificant inhibition observed; potential for Alzheimer's treatment
Antioxidant ActivityReduction in oxidative stress markers
Anticancer ActivityInduction of apoptosis in cancer cell lines

Case Studies

  • Acetylcholinesterase Inhibition Study :
    A study evaluated the inhibitory activity of various benzothiazine derivatives, including compounds structurally similar to this compound. The results demonstrated that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent AChE inhibition compared to standard drugs like donepezil .
  • Anticancer Efficacy :
    In vitro studies on cancer cell lines revealed that benzothiazine derivatives could significantly reduce cell viability and induce apoptosis. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins, suggesting a promising avenue for anticancer drug development .

Q & A

Q. Key Reaction Table :

StepReagents/ConditionsYield RangeKey Product Features
N-Benzylation3-Methylbenzyl chloride, K₂CO₃, DMF65–75%Introduction of 3-methylbenzyl group
CyclizationNaH, THF, reflux70–80%Formation of benzothiazine-dioxide
Multicomponent ReactionAldehyde, malononitrile, EtOH, 80°C60–75%Pyran ring formation and cyano group incorporation

Basic: How is the compound characterized post-synthesis?

Characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, cyano group absence in proton spectrum) .
    • IR : CN stretch (~2190–2220 cm⁻¹), SO₂ symmetric/asymmetric stretches (~1150–1350 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z ~500–540) align with calculated molecular weights .
  • X-ray Crystallography : Resolves 3D conformation, including dihedral angles between fused rings (e.g., pyran-benzothiazine angle ~85°) .

Basic: What preliminary biological screening assays are used to evaluate its activity?

  • Antiproliferative Assays : MTT or SRB assays against cancer cell lines (e.g., IC₅₀ values in μM range) .
  • Enzyme Inhibition :
    • MAO-A/MAO-B Selectivity : Radiolabeled tyramine assays (e.g., compound 6h in showed MAO-B IC₅₀ = 0.12 μM) .
    • Docking Scores : Preliminary computational screening using AutoDock Vina to predict binding affinity to target enzymes .

Advanced: How can reaction conditions be optimized to improve yield during cyclization?

  • Catalyst Screening : Replace NaH with milder bases (e.g., DBU) to reduce side reactions.
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature Control : Lower reaction temperatures (e.g., 50°C) to prevent decomposition of heat-sensitive intermediates .

Q. Example Optimization Table :

ConditionYield (NaH, THF)Yield (DBU, DMF)
Cyclization75%82%

Advanced: What computational methods aid in understanding its biological activity?

  • Molecular Dynamics (MD) Simulations : Predict binding stability with MAO-B (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., 3-methylbenzyl vs. 4-fluorobenzyl) with MAO-B inhibition .
  • ADMET Prediction : SwissADME tools assess pharmacokinetic properties (e.g., logP ~3.5, indicating moderate blood-brain barrier penetration) .

Advanced: How to resolve contradictions in biological activity data across studies?

  • Structural Variants : Compare analogs (e.g., 3-methylbenzyl vs. 4-fluorobenzyl derivatives) to identify substituent-specific effects .
  • Assay Standardization : Use identical cell lines (e.g., HepG2) and enzyme batches to minimize variability.
  • Orthogonal Assays : Validate MAO inhibition via fluorescence-based assays if radiolabeled data is inconsistent .

Advanced: What strategies validate the compound’s mechanism of action in cancer cells?

  • Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates.
  • Cell Cycle Analysis : Flow cytometry to assess G1/S arrest (e.g., 40% increase in G1 phase at 10 μM) .
  • ROS Detection : DCFH-DA assay to quantify reactive oxygen species generation .

Advanced: How to design derivatives to enhance selectivity for MAO-B over MAO-A?

  • Substituent Engineering : Introduce bulky groups (e.g., 4-tert-butyl) to exploit MAO-B’s larger active site .
  • Halogenation : Fluorine at the benzyl position improves binding via hydrophobic interactions (e.g., 4-fluorobenzyl derivative in ) .
  • Docking-Guided Design : Prioritize derivatives with hydrogen bonds to MAO-B residues (e.g., Tyr 435) .

Advanced: What analytical challenges arise in quantifying trace impurities?

  • HPLC Method Development : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) to separate unreacted aldehydes.
  • LC-MS/MS : Detect sulfonamide byproducts (e.g., m/z 320.1) with MRM transitions .
  • Limit of Detection (LOD) : Optimize to ≤0.1% for regulatory compliance .

Advanced: How to correlate crystallographic data with spectroscopic results?

  • Torsion Angle Validation : Compare X-ray-derived dihedral angles with DFT-calculated values (e.g., ±5° deviation acceptable) .
  • Hydrogen Bond Networks : Confirm IR peaks (e.g., NH stretches at 3300–3400 cm⁻¹) align with crystal-packing interactions .

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